

## Discovery and development of A-582941

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: A-582941 dihydrochloride

Cat. No.: B1666399

Get Quote

An In-depth Technical Guide on the Discovery and Development of A-582941

#### **Abstract**

A-582941 is a novel, selective partial agonist of the  $\alpha 7$  neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential in preclinical models for enhancing cognitive function.[1][2] Developed as a biaryl diamine, it exhibits high-affinity binding to  $\alpha 7$  nAChRs, acceptable pharmacokinetic properties, and excellent penetration of the central nervous system (CNS).[1][3] In vitro and in vivo studies have confirmed its mechanism of action involves the activation of key signaling pathways implicated in cognition, such as ERK1/2 and CREB phosphorylation.[1][2] A-582941 has shown broad-spectrum efficacy in animal models assessing working memory, short-term recognition, memory consolidation, and sensory gating. [1][3] Coupled with a benign safety and tolerability profile, these findings validate  $\alpha 7$  nAChR agonism as a promising therapeutic strategy for cognitive deficits in various neurological and psychiatric disorders.[1][2]

## **Discovery and Physicochemical Properties**

A-582941, with the chemical name 2-methyl-5-[6-phenylpyridazin-3-yl]octahydropyrrolo[3,4-c]pyrrole, was identified through lead optimization and structure-activity relationship studies focused on creating α7 nAChR agonists with improved CNS penetration compared to earlier quinuclidine-based compounds.[1] It is classified as a biaryl diamine.[1][2] The compound possesses favorable physical properties for a CNS-active drug, including a low molecular weight and moderate lipophilicity, which facilitate its diffusion across the blood-brain barrier.[1]

Table 1: Physicochemical Properties of A-582941



| Property          | Value                                                                                                                      | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (3aR,6aS)-2-methyl-5-(6-<br>phenylpyridazin-3-<br>yl)-1,3,3a,4,6,6a-<br>hexahydropyrrolo[3,4-<br>c]pyrrole;dihydrochloride | [4]       |
| Molecular Formula | C17H20N4                                                                                                                   | [5]       |
| Molecular Weight  | 280.37 g/mol (free base)                                                                                                   | [1][5]    |
| CAS Number        | 848591-90-2                                                                                                                | [5]       |
| ClogP             | 2.3                                                                                                                        | [1]       |
| рКа               | 8.75 and 4.44                                                                                                              | [1]       |

| Permeability (Caco-2) | Papp A  $\rightarrow$  B= 14.02 × 10<sup>-6</sup> cm/s |[1] |

## In Vitro Pharmacology

The in vitro pharmacological profile of A-582941 establishes it as a potent and selective partial agonist of the  $\alpha 7$  nAChR.

#### **Binding Affinity and Selectivity**

Radioligand binding assays demonstrated that A-582941 binds with high affinity to both rat and human  $\alpha 7$  nAChRs.[1][6] The compound shows significant selectivity for the  $\alpha 7$  nAChR over other nAChR subtypes and the 5-HT<sub>3</sub> receptor, which it also binds to, albeit with a much lower affinity.[1][5][7]

Table 2: In Vitro Binding Affinity of A-582941 at  $\alpha 7$  nAChRs and Other Receptors



| Receptor<br>Target | Species/Tissue          | Radioligand               | Kı (nM)  | Reference |
|--------------------|-------------------------|---------------------------|----------|-----------|
| α7 nAChR           | Rat Brain               | [³H]A-585539              | 10.8     | [1][6][8] |
| α7 nAChR           | Human Frontal<br>Cortex | [³H]A-585539              | 17       | [7]       |
| α7 nAChR           | Human                   | -                         | 16.7     | [3][6][8] |
| α4β2 nAChR         | Rat Brain               | [ <sup>3</sup> H]cytisine | >100,000 | [7]       |

| 5-HT<sub>3</sub> Receptor| - | [3H]-BRL 43694 | 154 |[5][7] |

### **Functional Activity**

Functional assays confirm that A-582941 acts as a partial agonist at  $\alpha$ 7 nAChRs. In Xenopus oocytes expressing recombinant human  $\alpha$ 7 receptors, A-582941 evoked a maximal response that was approximately half of that produced by the endogenous agonist acetylcholine (ACh). [1] It did not produce an agonist effect at other recombinant heteromeric nAChRs such as  $\alpha$ 4β2,  $\alpha$ 3β4, or  $\alpha$ 9 $\alpha$ 10.[1][9]

Table 3: In Vitro Functional Activity of A-582941

| Assay System      | Receptor               | Parameter        | Value   | Reference |
|-------------------|------------------------|------------------|---------|-----------|
| Human α7<br>nAChR | (expressed in oocytes) | EC <sub>50</sub> | 4260 nM | [1][9]    |
|                   |                        | Efficacy vs. ACh | 52%     | [1]       |
| Rat α7 nAChR      | (expressed in oocytes) | EC50             | 2450 nM | [1]       |
|                   |                        | Efficacy vs. ACh | 60%     | [1]       |

| PC12 cells ( $\alpha$ 7 nAChRs) | (ERK1/2 Phosphorylation) | EC50 | 95 nM |[1] |

## **Mechanism of Action and Signaling Pathways**



Activation of the  $\alpha7$  nAChR, a ligand-gated ion channel, by A-582941 leads to an influx of calcium ions.[10][11] This calcium influx triggers downstream signaling cascades crucial for cognitive processes like synaptic plasticity and memory.[8][11] A-582941 has been shown to stimulate the phosphorylation of the extracellular signal-regulated kinases 1/2 (ERK1/2) and the cAMP response element-binding protein (CREB).[1][2][10] Additionally, its neuroprotective effects are linked to the PI3K/Akt/GSK3 $\beta$  cell survival pathway.[1]



Click to download full resolution via product page

**Caption:** A-582941 signaling pathway. (Max Width: 760px)

#### **Pharmacokinetics and Metabolism**

A-582941 demonstrates favorable pharmacokinetic properties across multiple species, characterized by high oral bioavailability and excellent brain penetration.[1] Following intraperitoneal administration in mice, the brain-to-plasma concentration ratio is maintained at approximately 10 for at least 9 hours.[1] The compound exhibits moderate plasma protein



binding, ensuring a substantial fraction is available for pharmacological activity.[1] Metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2D6 showing the most rapid turnover, though several other CYPs also contribute, suggesting a low potential for drug-drug interactions.[1]

Table 4: Summary of Pharmacokinetic Properties of A-582941 in Different Species

| Species | Oral Bioavailability<br>(%) | Plasma Protein<br>Binding (%) | Reference |
|---------|-----------------------------|-------------------------------|-----------|
| Mouse   | ~100                        | 77                            | [1]       |
| Rat     | ~90                         | 72                            | [1]       |
| Dog     | -                           | 70                            | [1]       |
| Monkey  | -                           | 68                            | [1]       |

| Human | - | 73 |[1] |

### **Preclinical Efficacy in In Vivo Models**

A-582941 has been validated in a range of animal models that assess various domains of cognition. It has been shown to enhance working memory, short-term recognition memory, memory consolidation, and sensory gating.[1][2] Efficacy is observed at doses that correspond to plasma concentrations approximating its in vitro binding affinity for the  $\alpha$ 7 nAChR.[1]





Click to download full resolution via product page

**Caption:** General workflow for in vivo cognitive testing. (Max Width: 760px)



Table 5: Efficacy of A-582941 in Animal Models of Cognition

| Cognitive<br>Domain     | Model                            | Species | Effective<br>Dose<br>(µmol/kg) | A-582941<br>Plasma<br>Conc. (nM) | Reference |
|-------------------------|----------------------------------|---------|--------------------------------|----------------------------------|-----------|
| Working<br>Memory       | Delayed<br>Match-to-<br>Sample   | Monkey  | 0.003-0.100                    | 21.0 (at 0.01<br>µmol/kg)        | [1]       |
| Short-term<br>Memory    | Social<br>Recognition            | Rat     | 0.1–1.0<br>(acute)             | 17.0 (at 0.10<br>μmol/kg)        | [1]       |
| Memory<br>Consolidation | 24-hr<br>Inhibitory<br>Avoidance | Mouse   | 0.01–1.00                      | 9.3 (at 0.10<br>μmol/kg)         | [1]       |

| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0–10.0 (acute) | 157.0 (at 3.0  $\mu$ mol/kg) | [1] |

## **Safety and Tolerability**

Preclinical evaluation of A-582941 in a battery of assays assessing cardiovascular, gastrointestinal, and CNS function revealed a benign secondary pharmacodynamic and tolerability profile.[1][2][3] This favorable safety profile supports its potential for further development as a therapeutic agent.

#### Conclusion

A-582941 is a potent, selective, and CNS-penetrant partial agonist of the  $\alpha 7$  nAChR. Its discovery and development have been guided by a systematic approach to improve upon earlier generations of nicotinic agonists. Through the activation of pro-cognitive signaling pathways like ERK/CREB, it demonstrates robust efficacy in a wide array of preclinical cognition models.[1] The comprehensive characterization of A-582941, from its molecular interactions to its in vivo effects, provides a strong preclinical validation for  $\alpha 7$  nAChR agonism as a therapeutic mechanism for treating cognitive impairments associated with neurodegenerative and psychiatric disorders.[1][2]



# Appendix: Experimental Protocols Radioligand Binding Assay

Competition binding assays were performed using membranes prepared from rat brain or human frontal cortex.[1][7] Membranes were incubated with a specific  $\alpha$ 7 nAChR agonist radioligand, such as [³H]A-585539, in the presence of varying concentrations of A-582941. Non-specific binding was determined using a high concentration of a known  $\alpha$ 7 agonist. Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of A-582941 that inhibits 50% of specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[1]

#### In Vivo ERK1/2 and CREB Phosphorylation

The effects of A-582941 on signaling pathways in the brain were measured in mice.[1] Following intraperitoneal (i.p.) administration of A-582941 at various doses, animals were sacrificed after a set time (e.g., 15 minutes). Brains were removed, and specific regions like the cingulate cortex and hippocampus were dissected. The levels of phosphorylated ERK1/2 and CREB were measured using immunohistochemistry on brain sections. Dose-dependent increases in the phosphorylation of these proteins were quantified to assess the in vivo engagement of the target signaling pathways.[1]

#### **Social Recognition Test in Rats**

This test assesses short-term recognition memory. An adult rat is first exposed to an unfamiliar juvenile rat for a set period (e.g., 4 minutes). After a delay interval, the adult rat is re-exposed to the same juvenile. The time the adult rat spends investigating the juvenile during both exposures is recorded. A reduction in investigation time during the second exposure indicates recognition memory. A-582941 or vehicle was administered to the adult rats before the first exposure to the juvenile. Efficacy was measured by a dose-dependent reduction in the investigation time during the second session compared to the first.[1][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A-582941 | C17H22Cl2N4 | CID 71587813 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. Alpha-7 nicotinic receptor Wikipedia [en.wikipedia.org]
- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review Xu Annals of Translational Medicine [atm.amegroups.org]
- To cite this document: BenchChem. [Discovery and development of A-582941]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666399#discovery-and-development-of-a-582941]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com